Potassium 3-sulfolanyldithiocarbamate
Overview
Description
Potassium 3-sulfolanyldithiocarbamate: is a chemical compound with the molecular formula C₄H₇KNO₄S₄. It is known for its unique structure, which includes a sulfolane ring and a dithiocarbamate group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Mechanism of Action
Target of Action
It’s known that potassium ions are the primary intracellular cations found in virtually all body tissues . They play a crucial role in maintaining cell membrane potential, regulating fluid balance, nerve impulses, and muscle contractions .
Mode of Action
A study on the radiolysis of this compound suggests that the hydrated electron adds to the sulfonyl and dithiocarbamate groups to form anion radicals . This indicates that the compound may interact with its targets through electron transfer processes .
Biochemical Pathways
Potassium ions are known to be involved in several important physiological processes, including the regulation of heart rhythm and muscle function .
Result of Action
The formation of anion radicals through electron transfer processes suggests that the compound may have a significant impact on cellular redox processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium 3-sulfolanyldithiocarbamate can be synthesized through the reaction of sulfolane with carbon disulfide and potassium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by precipitation.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and precise temperature control to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Potassium 3-sulfolanyldithiocarbamate can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: It can participate in substitution reactions where the dithiocarbamate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Compounds with different functional groups replacing the dithiocarbamate group.
Scientific Research Applications
Chemistry: Potassium 3-sulfolanyldithiocarbamate is used as a ligand in coordination chemistry to form stable complexes with transition metals
Biology: In biological research, this compound is used to study the interactions between metal ions and biological molecules. It is also investigated for its potential as an enzyme inhibitor.
Medicine: this compound has been explored for its potential therapeutic applications, including its use as an anticancer agent and in the treatment of other diseases.
Industry: In industrial applications, this compound is used as a vulcanization accelerator in the rubber industry and as a flotation agent in mineral processing.
Comparison with Similar Compounds
Potassium ethylxanthate: Used in mineral processing as a flotation agent.
Potassium dimethyldithiocarbamate: Used as a biocide and in the rubber industry.
Potassium diethyldithiocarbamate: Used in analytical chemistry for metal ion detection.
Uniqueness: Potassium 3-sulfolanyldithiocarbamate is unique due to its sulfolane ring, which imparts distinct chemical properties compared to other dithiocarbamates. This structural feature enhances its stability and reactivity, making it suitable for a wide range of applications.
Properties
IUPAC Name |
potassium;N-(1,1-dioxothiolan-3-yl)carbamodithioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S3.K/c7-11(8)2-1-4(3-11)6-5(9)10;/h4H,1-3H2,(H2,6,9,10);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYMNMYNYRQFAC-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)[S-].[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8KNO2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144089-87-2 | |
Record name | SULFOCARBATHION POTASSIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S88L80298K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when potassium 3-sulfolanyldithiocarbamate is exposed to hydrated electrons in aqueous solutions?
A1: The study reveals that hydrated electrons readily interact with this compound at two distinct sites: the sulfonyl group and the dithiocarbamate group []. This interaction leads to the formation of two anion radicals:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.